molecular formula C21H26N2O2S B4118882 isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate

isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4118882
M. Wt: 370.5 g/mol
InChI Key: QLLKQXRTVJQERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate, also known as IR3535, is a chemical compound that has gained attention in recent years due to its use as an insect repellent. It was first synthesized in the 1980s and has since been extensively studied for its efficacy and safety in repelling various insects, including mosquitoes, ticks, and flies.

Mechanism of Action

The exact mechanism of action of isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate a host. It is thought to mask the scent of the host, making it more difficult for the insect to locate and bite. Additionally, it may also act as an irritant to the insect, causing it to avoid the area.
Biochemical and Physiological Effects:
isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate has been found to have low toxicity in both humans and animals. It is not absorbed through the skin and does not have any significant systemic effects. However, it can cause skin irritation in some individuals, particularly with prolonged or repeated use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate as an insect repellent in lab experiments is its effectiveness against a wide range of insect species. It is also relatively easy to apply and has low toxicity. However, one limitation is that it may not be effective in all environments or against all insect species, and further research is needed to fully understand its efficacy and safety.

Future Directions

There are several future directions for research on isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of new formulations or delivery methods that can enhance its effectiveness and duration of action. Another area of research is the investigation of its potential as a larvicide or ovicide, which could help reduce mosquito populations. Additionally, further studies are needed to fully understand its mode of action and potential interactions with other insecticides or repellents.

Scientific Research Applications

Isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its insect-repelling properties, particularly against mosquitoes. It has been found to be effective against a wide range of mosquito species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. In addition to mosquitoes, isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate has also been found to repel ticks, biting flies, and other insects.

properties

IUPAC Name

propan-2-yl 4-[(4-butan-2-ylphenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-5-15(4)16-6-10-18(11-7-16)22-21(26)23-19-12-8-17(9-13-19)20(24)25-14(2)3/h6-15H,5H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLKQXRTVJQERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-[(4-butan-2-ylphenyl)carbamothioylamino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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